N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a methoxy group at position 5 and a piperazine-linked 4-methoxyphenyl moiety at position 2.
Properties
IUPAC Name |
N-tert-butyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c1-24(2,3)25-23(30)17-28-16-22(32-5)21(29)14-19(28)15-26-10-12-27(13-11-26)18-6-8-20(31-4)9-7-18/h6-9,14,16H,10-13,15,17H2,1-5H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUPLJMZYZKQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a tert-butyl group, a methoxy-substituted phenyl ring, and a piperazine moiety linked to a pyridine derivative. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, primarily in the context of neuropharmacology and oncology. Key areas of investigation include:
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects, potentially through modulation of serotonin receptors.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine structure may interact with serotonin receptors, influencing mood and anxiety pathways.
- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its potential anticancer effects.
Case Studies and Experimental Data
Pharmacological Implications
The diverse biological activities suggest that this compound could serve as a lead compound for the development of new therapeutic agents targeting depression and cancer. Further research is warranted to elucidate its full pharmacological profile and therapeutic potential.
Scientific Research Applications
Antidepressant Activity
The piperazine moiety within the compound is associated with antidepressant effects, likely due to its interaction with serotonin receptors. Research indicates that compounds containing piperazine can modulate serotonin pathways, which are crucial for mood regulation.
Neuroprotective Effects
Studies have shown that derivatives of this compound exhibit neuroprotective properties. For instance, one study demonstrated that related compounds significantly prolonged survival times in animal models subjected to acute cerebral ischemia, indicating potential therapeutic benefits in neurodegenerative diseases .
Anticonvulsant Activity
Analogues of the compound have been investigated for their anticonvulsant properties. Research has identified several derivatives that display significant activity against seizures in various models, suggesting that modifications to the piperazine and pyridine structures can enhance anticonvulsant efficacy .
Synthesis Pathways
The synthesis of N-(tert-butyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step processes starting from readily available precursors. The synthesis often includes:
- Formation of the pyridine scaffold.
- Introduction of the piperazine moiety.
- Alkylation and acetamide formation to achieve the final structure.
Structural Variants
Various structural modifications can enhance pharmacological properties. For example, substituting different functional groups on the piperazine or pyridine rings can lead to improved potency or selectivity for specific biological targets.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its combination of a pyridinone core, a piperazine-4-methoxyphenyl substituent, and a tert-butyl acetamide side chain. Below is a comparative analysis with structurally related analogs:
Key Observations :
Pyridinone vs. Heterocyclic Cores: The target compound’s pyridinone core distinguishes it from indole (6y) or thiazolidinone-based analogs .
Piperazine vs. Piperidine Substituents : The 4-(4-methoxyphenyl)piperazine group in the target compound introduces a flexible, basic nitrogen-rich moiety, contrasting with the hydroxylated piperidine in . Piperazine derivatives often exhibit improved solubility in acidic environments compared to piperidines.
Comparison of Yields :
- Compound 6y: 70–88% yield via Pd/C-catalyzed hydrogenation and column chromatography .
- Thiazolidinone derivatives: 60–75% yield via Knoevenagel condensation .
- Piperidine-containing analogs: 50–65% yield due to challenges in functionalizing hydroxylated piperidines .
Physicochemical Properties
- Molecular Weight : ~500 g/mol (estimated), comparable to compound 6y (532 g/mol) .
- Solubility: Moderate aqueous solubility due to the pyridinone carbonyl and piperazine group, but reduced by the tert-butyl moiety.
- Stability : The tert-butyl group may hinder hydrolysis of the acetamide bond, enhancing stability over methyl or ethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
